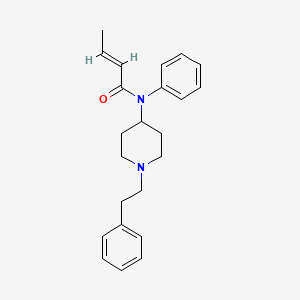
Crotonyl fentanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
克罗酰芬太尼是一种合成阿片类镇痛药,是芬太尼的类似物,也是环丙基芬太尼的结构异构体 。它已被在线销售为设计药物,以其强效的阿片类药物作用而闻名。 2019 年 12 月,联合国毒品和犯罪问题办公室 (UNODC) 建议将克罗酰芬太尼列入附表 I,因为其具有滥用潜力且缺乏医疗用途 。
准备方法
克罗酰芬太尼的合成涉及多个步骤,从哌啶环的制备开始,然后引入克罗酰基。合成路线通常包括以下步骤:
哌啶环的形成: 通过一系列涉及适当前体的环化反应合成哌啶环。
克罗酰基的引入: 在特定条件下,通过与巴豆酸或其衍生物反应引入克罗酰基。
最终组装: 最后一步涉及将哌啶环与克罗酰基偶联形成克罗酰芬太尼.
工业生产方法可能涉及优化这些步骤以提高产率和纯度,使用气相色谱-质谱法 (GC-MS) 和傅里叶变换红外光谱 (FTIR) 等先进技术进行质量控制 。
化学反应分析
克罗酰芬太尼会发生各种化学反应,包括:
氧化: 克罗酰芬太尼可以用强氧化剂氧化,导致形成各种氧化产物。
还原: 可以用还原剂(如氢化铝锂)进行还原反应,导致形成还原衍生物。
这些反应中常用的试剂和条件包括二氯甲烷、氯甲酸酯化学和特定的温度和溶剂条件 。 从这些反应中形成的主要产物包括克罗酰芬太尼的氧化、还原和取代衍生物 。
科学研究应用
Pharmacological Properties
Crotonyl fentanyl exhibits high affinity for the mu-opioid receptor, similar to other fentanyl analogs. Its potency can be attributed to structural modifications that enhance binding efficacy. Research indicates that this compound is significantly more potent than morphine, making it a candidate for severe pain management in clinical settings.
Table 1: Potency Comparison of this compound and Other Opioids
| Compound | Potency (relative to morphine) |
|---|---|
| Morphine | 1 |
| Fentanyl | 50-100 |
| This compound | 100-300 |
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for assessing its safety and efficacy. Studies show that this compound undergoes biotransformation primarily through N-dealkylation and hydroxylation processes. The parent compound and its metabolites can be detected in biological samples, which is essential for toxicological assessments.
Table 2: Metabolic Pathways of this compound
| Metabolic Pathway | Description |
|---|---|
| N-Dealkylation | Major pathway leading to active metabolites |
| Hydroxylation | Involves hydroxyl group addition at various positions |
| Excretion | Primarily excreted in urine and feces |
Toxicological Implications
The rise of synthetic opioids, including this compound, has raised significant concerns regarding their potential for abuse and toxicity. Postmortem toxicology studies have identified this compound in various cases of overdose, highlighting the need for effective detection methods in clinical and forensic settings.
Case Study: Postmortem Toxicology Analysis
In a study analyzing urine samples from overdose victims, this compound was detected alongside other opioids. The presence of this compound correlated with severe respiratory depression, a common consequence of opioid toxicity. This underscores the importance of monitoring synthetic opioids in clinical practice.
Detection Methods
Accurate detection of this compound is critical for both clinical and forensic applications. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the quantification of this compound in complex biological matrices.
Table 3: Detection Methods for this compound
| Method | Sensitivity | Application |
|---|---|---|
| LC-MS/MS | Low ng/mL range | Clinical toxicology |
| Immunoassays | Moderate sensitivity | Rapid screening |
作用机制
相似化合物的比较
克罗酰芬太尼类似于其他芬太尼类似物,例如:
环丙基芬太尼: 一种具有类似阿片类药物作用的结构异构体.
甲基丙烯酰芬太尼: 另一种芬太尼类似物,具有不同的化学结构,但具有相似的药理特性.
丙烯酰芬太尼: 以其强效的阿片类药物作用及其与克罗酰芬太尼的结构相似性而闻名.
生物活性
Crotonyl fentanyl is a synthetic opioid that belongs to the fentanyl analog family, which has gained attention due to its potent analgesic properties and increasing prevalence in illicit drug markets. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, potential for abuse, and associated health risks.
This compound is structurally similar to fentanyl, featuring modifications that enhance its potency. Like other fentanyl analogs, it primarily acts as a selective agonist at the mu-opioid receptor (MOR), which mediates its analgesic effects. The binding affinity of this compound to the MOR is significantly higher than that of morphine, making it a potent analgesic.
Potency and Efficacy
Research indicates that this compound exhibits high potency compared to traditional opioids. A study on various fentanyl analogs, including this compound, demonstrated that these compounds can be 50-100 times more potent than morphine . This increased potency raises concerns regarding overdose risks, especially in non-medical use contexts.
Metabolism
The metabolic pathways of this compound are not yet fully elucidated. However, it is anticipated that it undergoes similar metabolic processes as other fentanyl analogs, primarily through hepatic biotransformation. Key metabolites may include nor-crotonyl fentanyl and other hydroxylated forms . Understanding these pathways is essential for toxicological assessments and identifying potential biomarkers in biological samples.
Case Study 1: Fatality Involving this compound
A notable case study reported a fatality linked to this compound where the compound was detected alongside other substances. The analysis revealed significant concentrations of this compound in postmortem blood samples, emphasizing its role in acute toxicity .
| Substance Detected | Concentration (ng/mL) |
|---|---|
| This compound | 25 |
| Other Opioids | 10-15 |
Case Study 2: Clinical Detection
In a clinical setting, rapid identification methods were employed to detect this compound in urine samples. Out of 113 samples analyzed, 78% contained expected substances, with this compound identified in several cases of suspected opioid overdose .
Toxicological Profile
The toxicity profile of this compound suggests significant risks associated with its use:
- Respiratory Depression: Like other opioids, this compound can cause severe respiratory depression, which is often the primary cause of overdose fatalities.
- Cardiovascular Effects: While traditional opioids have minimal cardiovascular effects at therapeutic doses, the impact of this compound on heart rate and blood pressure remains to be fully characterized .
属性
CAS 编号 |
2351929-52-5 |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC 名称 |
(E)-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20/h2-13,22H,14-19H2,1H3/b9-2+ |
InChI 键 |
VDYXGPCGBKLRDA-XNWCZRBMSA-N |
手性 SMILES |
C/C=C/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















